N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-14-5-6-16-15(10-14)7-8-24-16/h5-6,10-13,20H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIQGARICELSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the propan-2-yl group. The imidazole ring is then synthesized and attached to the benzofuran moiety. Finally, the sulfonamide group is introduced under specific reaction conditions, such as the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The benzofuran and imidazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Physicochemical Properties
- Sulfonamide vs. Nitro Groups : lists nitroimidazole derivatives (e.g., 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane ). Nitro groups are electron-withdrawing and often associated with antimicrobial activity, whereas sulfonamides enhance solubility and are common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
- Dihydrobenzofuran vs.
Computational Analysis and Molecular Interactions
highlights the utility of Multiwfn for wavefunction analysis, which could be applied to compare electronic properties. For instance:
- Electrostatic Potential (ESP): The sulfonamide group in the target compound likely creates a strong negative ESP region, facilitating interactions with positively charged residues in proteins.
- Bond Order and Aromaticity : The dihydrobenzofuran moiety may exhibit reduced aromaticity compared to benzoimidazolones, altering π-π stacking interactions .
Research Findings and Pharmacological Implications
Table 1: Key Properties of Comparable Compounds
Key Observations:
- Bioactivity : Nitroimidazoles () are prodrugs activated under hypoxic conditions, whereas sulfonamide-imidazoles (target compound) may act via direct target binding.
- Synthetic Complexity : The target compound’s dihydrobenzofuran-propan-2-ylamine linkage necessitates multi-step synthesis, contrasting with simpler N-alkylation routes for analogues in .
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 375.5 g/mol
- CAS Number : 2034350-40-6
The compound features a benzofuran moiety, which is known for its biological activity, combined with a sulfonamide group that enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the benzofuran core.
- Introduction of the propan-2-yl substituent.
- Coupling with the isopropyl and imidazole moieties.
- Sulfonation to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Disruption of Microtubules : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell death.
- Receptor Interaction : The benzofuran moiety may interact with various receptors, influencing signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
A study published in PMC7926793 evaluated related compounds with similar structures and reported significant antiproliferative effects in breast cancer cells through mechanisms involving G2/M phase arrest and apoptosis induction . Another study indicated that imidazole derivatives could effectively inhibit microbial growth, although specific data on this compound was not detailed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
